molecular formula C15H14ClN3O2 B5832936 N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamide

N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamide

Cat. No. B5832936
M. Wt: 303.74 g/mol
InChI Key: VLXVHAXAWDJRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamide, also known as BOC-3-Cl-Py-Urea, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea involves the inhibition of various enzymes. It has been found to inhibit the activity of urease by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. It has also been found to inhibit the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme.
Biochemical and Physiological Effects:
N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-proliferative activity against cancer cells and has been shown to induce apoptosis in these cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit anti-bacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea in lab experiments is its potent inhibitory activity against various enzymes. This makes it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of using this compound is its high cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea. One of the major directions is the development of drugs for the treatment of diseases such as cancer and Alzheimer's. Another direction is the study of the compound's potential use as an anti-inflammatory and anti-bacterial agent. Additionally, further studies are needed to understand the compound's mechanism of action and to identify potential side effects associated with its use.
Conclusion:
In conclusion, N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea is a chemical compound that has gained significant attention in the field of scientific research. It has been found to exhibit potent inhibitory activity against various enzymes and has potential applications in the development of drugs for the treatment of various diseases. While there are limitations to its use in lab experiments, the compound's potential benefits make it an important area of research for the future.

Synthesis Methods

The synthesis of N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea can be achieved using various methods. One of the most commonly used methods is the reaction between 2-chloro-4,6-dimethylpyridine-3-carboxylic acid and N-(benzoyloxy)carbonyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.

Scientific Research Applications

N'-(benzoyloxy)-2-chloro-4,6-dimethylpyridine-3-carboximidamideUrea has been extensively studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including urease and carbonic anhydrase. This makes it a potential candidate for the development of drugs for the treatment of diseases such as cancer and Alzheimer's.

properties

IUPAC Name

[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-9-8-10(2)18-13(16)12(9)14(17)19-21-15(20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXVHAXAWDJRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=NOC(=O)C2=CC=CC=C2)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1/C(=N/OC(=O)C2=CC=CC=C2)/N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.